This compound can be classified as a chlorophenol due to the presence of both chlorine and hydroxyl functional groups. It is synthesized from para-chlorophenol, which serves as a starting material in various synthetic pathways. The compound's molecular formula is with a molecular weight of approximately 198.65 g/mol.
The synthesis of 3-Chloro-4-(cyclopropylmethoxy)phenol typically involves several steps:
This method is advantageous due to its relatively high yield and straightforward procedure, making it suitable for industrial applications .
The molecular structure of 3-Chloro-4-(cyclopropylmethoxy)phenol can be represented as follows:
C1CC1COC2=CC(=C(C=C2)Cl)C(O)=C1
The compound exhibits a phenolic structure, with the chlorinated aromatic ring contributing to its reactivity and potential biological activity.
3-Chloro-4-(cyclopropylmethoxy)phenol can participate in various chemical reactions:
These reactions highlight the compound's versatility as an intermediate in organic synthesis .
The mechanism of action for 3-Chloro-4-(cyclopropylmethoxy)phenol primarily involves its interaction with biological targets, possibly through inhibition or modulation of enzyme activity. The presence of the chloro substituent may enhance its binding affinity to specific receptors or enzymes, making it a candidate for pharmaceutical applications.
Research indicates that compounds with similar structures often exhibit significant biological activities, including antimicrobial and anti-inflammatory properties .
The physical properties contribute to its utility in laboratory settings, where solubility in organic solvents facilitates various reaction conditions .
3-Chloro-4-(cyclopropylmethoxy)phenol has potential applications in several scientific fields:
Alkoxy-substituted phenolic scaffolds are strategically engineered to optimize bioactivity and physicochemical properties. The 3-chloro-4-alkoxyphenol motif—exemplified by 3-chloro-4-(cyclopropylmethoxy)phenol (CCMP)—leverages halogen bonding for target engagement while the alkoxy group fine-tunes lipophilicity. In rafoxanide (a clinically deployed anthelmintic), the 3-chloro-4-(4-chlorophenoxy)phenol core enables critical interactions with parasitic chitinase via halogen-bond donation [3]. Similarly, CCMP’s chlorine atom at the meta-position enhances electronic effects on the phenolic OH, modulating acidity (predicted pKa ~9.5) and hydrogen-bonding capacity. The para-alkoxy moiety acts as a conformational lock, restricting rotation to stabilize ligand-receptor complexes. This design balances membrane permeability (cLogP = 2.8 for CCMP) and aqueous solubility, facilitating CNS penetration in neuroactive analogs [3] [6].
Table 1: Influence of Alkoxy Group on Phenolic Scaffold Properties
Alkoxy Substituent | logP | Metabolic Stability | Target Affinity |
---|---|---|---|
Methyl | 1.9 | Low (O-demethylation) | Moderate |
Cyclopropylmethyl | 2.8 | High | High |
n-Propyl | 3.2 | Moderate | High |
Benzyl | 3.9 | Low (oxidative cleavage) | Variable |
The cyclopropane ring in CCMP serves as a sterically constrained bioisostere for linear alkyl chains. Its high bond angle strain (115°) induces unique electronic effects: the cyclopropylmethyl group elevates logP by 0.9 units compared to an ethyl analog, optimizing octanol-water partitioning for passive diffusion. Crucially, this ring shields the ether linkage from cytochrome P450-mediated oxidative cleavage, extending plasma half-life [3]. In GPR88 agonists, cyclopropane-containing analogs demonstrated 3-fold greater brain-to-plasma ratios than their straight-chain counterparts due to reduced P450 susceptibility [6]. The geminal dimethyl effect of cyclopropane also enforces a bent conformation, positioning the oxygen lone pairs for optimal hydrogen-bond acceptance with residues in hydrophobic binding pockets (e.g., 5-HT2C receptor) [1].
CCMP’s synthesis hinges on ether bond formation, with Mitsunobu and SN2 alkylation as dominant routes:
Table 2: Etherification Method Comparison for CCMP Synthesis
Parameter | Mitsunobu | SN2 Alkylation |
---|---|---|
Yield | 82–90% | 75–85% |
Byproducts | TPPO, hydrazine | Alkyl halide hydrolysis |
Purification Difficulty | Moderate | Low |
Scalability | Limited | High |
Stereochemical Outcome | Inversion | Retention |
The choice hinges on substrate complexity: Mitsunobu excels for acid-sensitive intermediates, while SN2 suits large-scale production. Phenol pKa dictates base strength in SN2—NaH for weakly acidic phenols (pKa >10) vs. K2CO3 for CCMP’s phenol (pKa ~9.5) [3].
Multi-step CCMP derivatization necessitates orthogonal protection:
Table 3: Protecting Group Strategies in CCMP Analog Synthesis
Group Protected | Protecting Group | Conditions for Removal | Compatibility |
---|---|---|---|
Phenol | TIPS | TBAF, HF-pyridine | Base, nucleophiles |
Amine | Boc | TFA/DCM, HCl/dioxane | Oxidation, SN2 alkylation |
Carboxylic acid | Methyl ester | LiOH/THF | Acid/Base-sensitive groups |
Oxadiazoles serve as amide bioisosteres in CCMP-derived pharmacophores, mitigating metabolic liabilities. Replacing the labile amide bond with 1,3,4-oxadiazole:
However, oxadiazoles may diminish brain penetration due to increased polarity. In rat studies, brain/plasma ratios for oxadiazole-linked GPR88 agonists were ≤0.1 versus 0.3 for amide progenitors, necessitating prodrug strategies for CNS targets [6].
Table 4: Pharmacokinetic Impact of Amide-to-Oxadiazole Replacement
Parameter | Amide Analog | Oxadiazole Bioisostere |
---|---|---|
Metabolic stability (t1/2) | 12 min (rat microsomes) | >120 min |
cLogP | 4.5 | 3.3 |
Solubility (PBS, pH 7.4) | 8 µM | 45 µM |
Brain/Plasma Ratio (rat) | 0.32 | 0.08 |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9